![molecular formula C8H7BrN2O B151761 (5-Brom-1H-benzo[d]imidazol-2-yl)methanol CAS No. 540516-28-7](/img/structure/B151761.png)

(5-Brom-1H-benzo[d]imidazol-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

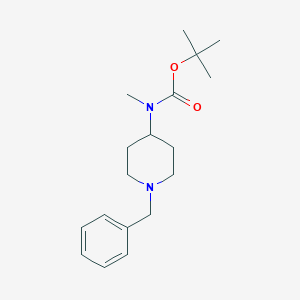

The compound "(5-bromo-1H-benzo[d]imidazol-2-yl)methanol" is a derivative of the benzo[d]imidazole class, which is known for its diverse applications in medicinal chemistry and material science. The benzo[d]imidazole moiety is a bicyclic structure consisting of fused benzene and imidazole rings, which can be functionalized to achieve various biological activities or material properties.

Synthesis Analysis

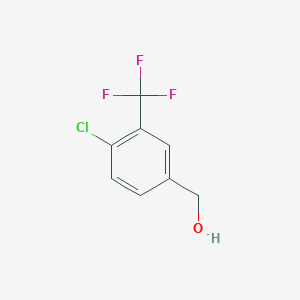

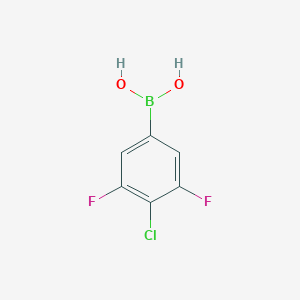

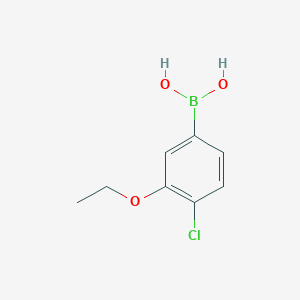

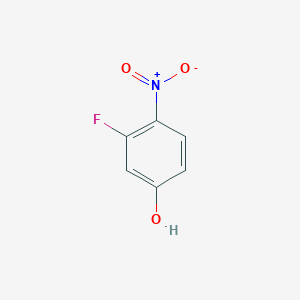

The synthesis of benzo[d]imidazole derivatives typically involves the formation of the imidazole ring followed by its fusion with a benzene ring. For instance, the synthesis of related compounds has been reported through nucleophilic substitution reactions and dehydrative cyclization, as seen in the synthesis of a selective COX-2 inhibitor . Another approach involves the reaction of bromomethylated precursors with imidazole to form bis(imidazolyl)methylated bipyridines . Fluorinated derivatives of benzo[d]imidazol-2-yl)methanols have been synthesized from commercial precursors, highlighting the versatility of the core structure for further functionalization .

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is characterized by the dihedral angle between the pyridine and imidazole rings, which can influence the compound's intermolecular interactions and stability . X-ray diffraction analysis has been used to determine the molecular and crystalline structures of fluorinated (benzo[d]imidazol-2-yl)methanols, revealing the impact of fluorine atoms on hydrogen bond formation and crystal packing .

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can undergo various chemical reactions, including cyclization, which can be used to convert one derivative to another, as demonstrated in the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol . The presence of functional groups such as bromo, nitro, or methanol allows for further chemical transformations, making these compounds suitable for a wide range of applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives are influenced by the substituents on the core structure. For example, the introduction of fluorine atoms can affect the dimensionality of hydrogen-bonded structures and enable C–F...π interactions, which are important for crystal packing . The intermolecular hydrogen bonds, such as O–H...N and C–H...O, contribute to the stabilization of the crystal structure . The presence of bromo and nitro groups can also impact the electronic properties and reactivity of these compounds .

Wissenschaftliche Forschungsanwendungen

Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von “(5-Brom-1H-benzo[d]imidazol-2-yl)methanol”, wobei der Schwerpunkt auf sechs einzigartigen Anwendungen liegt:

Molekulare Magnete

Diese Verbindung wird verwendet, um Materialien wie Co (II) -Kuban-Komplexe herzustellen, die als Einzelmolekülmagnete mit signifikanten Barrieren für die magnetische Relaxation wirken, wodurch sie in der Quantencomputer- und Datenspeicheranwendung nützlich werden .

Katalysatoren für die Wasserelektrooxidation

Es dient als Vorläufer für Katalysatoren, die in der Wasserelektrooxidation verwendet werden, einer kritischen Reaktion für Energieumwandlungs- und -speichertechnologien .

Fluorophore und Nahinfrarotfarbstoffe

Die Verbindung ist entscheidend bei der Synthese von rot emittierenden Fluorophoren mit hohen Quantenausbeuten und Nahinfrarotfarbstoffen, die in der Bioimaging und photodynamischen Therapie unerlässlich sind .

Antimikrobielle Wirkstoffe

Derivate dieser Verbindung zeigen antimikrobielle Aktivität, wodurch sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika zur Bekämpfung resistenter Bakterienstämme werden .

Antikrebsmittel

Es wurde festgestellt, dass es Apoptose in Krebszellen induziert, was auf seine Verwendung als Chemotherapeutikum hindeutet .

Protonenpumpenhemmer

Die Derivate der Verbindung werden in Protonenpumpenhemmern wie Omeprazol verwendet, Medikamenten, die die Magensäureproduktion reduzieren .

Wirkmechanismus

Target of Action

It’s known that benzimidazole derivatives can interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as blocking signal reception at the level of certain receptors .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It’s known that the compound has a molecular weight of 22706 and a boiling point of 4655°C at 760 mmHg . These properties can influence its bioavailability.

Result of Action

Benzimidazole derivatives are known to have a wide range of biological activities, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol. For instance, the compound’s stability can be affected by temperature, as it’s recommended to be stored at room temperature . Additionally, the compound’s synthesis can be influenced by environmental conditions, such as solvent-free conditions .

Safety and Hazards

Zukünftige Richtungen

The future directions for the research and development of imidazole compounds, including “(5-bromo-1H-benzo[d]imidazol-2-yl)methanol”, are promising. Due to their broad range of chemical and biological properties, they are being deployed in various applications such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Eigenschaften

IUPAC Name |

(6-bromo-1H-benzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQCVQKHRKONLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400112 |

Source

|

| Record name | (6-Bromo-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

540516-28-7 |

Source

|

| Record name | (6-Bromo-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)